molecular formula C19H16N2O3S2 B2438325 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865181-81-3

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No.: B2438325
CAS No.: 865181-81-3
M. Wt: 384.47
InChI Key: FFAHCFSKROAXSE-VXPUYCOJSA-N
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Description

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS Number: 896346-52-4) is a complex organic compound that features a benzo[d]thiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O3S3C_{19}H_{16}N_{2}O_{3}S_{3}, with a molecular weight of 416.5 g/mol. The structure includes several functional groups that may influence its biological interactions:

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃S₃
Molecular Weight416.5 g/mol
CAS Number896346-52-4

Antimicrobial Activity

Research has indicated that derivatives of benzo[d]thiazole possess significant antimicrobial properties. For instance, studies have shown that various benzothiazole derivatives exhibit inhibitory effects against bacteria and fungi, suggesting that this compound may also have similar effects.

Anti-inflammatory Activity

In studies involving related compounds, it has been observed that modifications in the structure can enhance the anti-inflammatory effects. For instance, compounds with methylsulfonyl groups have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The potential IC50 values for COX inhibition in similar compounds range from 0.52 μM to 22.25 μM .

Case Studies and Research Findings

  • In vitro Studies : A study evaluating the COX inhibitory activity of related compounds found that certain benzothiazole derivatives exhibited selective inhibition against COX-II with significant potency . This suggests that this compound might exhibit similar or enhanced activity.
  • Molecular Docking Studies : Computational studies have indicated that compounds with structural similarities may effectively bind to target proteins involved in inflammatory pathways. This indicates a potential for (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)-2-phenyacetamide to act on similar biological targets .

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-3-11-21-16-10-9-15(26(2,23)24)13-17(16)25-19(21)20-18(22)12-14-7-5-4-6-8-14/h1,4-10,13H,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAHCFSKROAXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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